Superior EZH2 Wild-Type Enzymatic Inhibition: 1-Methyl-2-benzimidazolinone-Containing N40 vs. Tazemetostat
Incorporation of the 1-methyl-2-benzimidazolinone moiety into the pyridone-benzamide scaffold (compound N40) demonstrated significantly enhanced inhibitory activity against EZH2 wild-type (WT) enzyme compared to the clinical-stage EZH2 inhibitor tazemetostat (compound 1) [1]. N40 achieved an IC₅₀ of 0.32 nM against EZH2 WT, representing a 3.75-fold improvement over tazemetostat (IC₅₀ = 1.20 nM) in the same biochemical assay [1]. This improvement is attributable to the specific binding interactions conferred by the 1-methyl-2-benzimidazolinone moiety within the PRC2 binding pocket.
| Evidence Dimension | EZH2 wild-type enzymatic inhibitory activity |
|---|---|
| Target Compound Data | N40 (bearing 1-methyl-2-benzimidazolinone moiety): IC₅₀ = 0.32 nM |
| Comparator Or Baseline | Tazemetostat (compound 1): IC₅₀ = 1.20 nM |
| Quantified Difference | 3.75-fold improvement in potency |
| Conditions | Biochemical EZH2 WT enzymatic assay |
Why This Matters
For EZH2 inhibitor development programs, a 3.75-fold gain in WT enzymatic potency translates to lower required dosing and potentially reduced off-target exposure, directly influencing lead candidate selection and procurement decisions for building block sourcing.
- [1] Wu D, Zeng X, Zhao Y, Qin M, Gong P. Discovery of novel pyridone-benzamide derivatives possessing a 1-methyl-2-benzimidazolinone moiety as potent EZH2 inhibitors for the treatment of B-cell lymphomas. Bioorg Med Chem. 2024;105:117725. doi:10.1016/j.bmc.2024.117725. PMID: 38640588. View Source
